(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol
Overview
Description
(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol is a chemical compound that features a cyclohexane ring substituted with a fluorine atom, a hydroxyl group, and a tert-butoxycarbonyl (boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc anhydride) in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through hydroboration-oxidation or other hydroxylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group back to a hydroxyl group using sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium thiocyanate
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of azides, thiocyanates, or other substituted products
Scientific Research Applications
(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the boc-protected amino group play crucial roles in modulating the compound’s reactivity and binding affinity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,4S)-4-Amino-3-(boc-amino)-cyclohexane-carboxylic acid ethyl ester
- (1S,3R,4S)-4-Amino-3-(boc-amino)-cyclohexane-carboxylic acid methyl ester
- (1S,3R,4S)-4-Amino-3-(boc-amino)-cyclohexane-carboxylic acid propyl ester
Uniqueness
(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry, where fluorine substitution can enhance the metabolic stability and bioavailability of drug candidates.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJLYZCXMMQWCU-YIZRAAEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@H]1F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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